1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone
Description
This compound features a benzimidazole core fused with a pyrrolidine ring and a 2-bromophenyl ethanone moiety. The benzimidazole group is known for its pharmacological versatility, including antimicrobial, anticancer, and antifungal activities .
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-(2-bromophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c20-16-6-2-1-5-14(16)11-19(24)22-10-9-15(12-22)23-13-21-17-7-3-4-8-18(17)23/h1-8,13,15H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAYXBTVKKMKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biological Activity
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone, a compound featuring a benzo[d]imidazole moiety and a pyrrolidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.26 g/mol. The structure includes significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.26 g/mol |
| CAS Number | 2034383-63-4 |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing benzo[d]imidazole and pyrrolidine structures. For instance, derivatives of benzo[d]imidazole have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin. The mechanism was attributed to the inhibition of critical signaling pathways involved in cell proliferation.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research indicates that benzo[d]imidazole derivatives can effectively inhibit bacterial growth, particularly against Gram-positive bacteria.
Table: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-(3-(1H-benzo[d]imidazol-1-yl)... | 6.25 | Staphylococcus aureus |
| Doxycycline | 4 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Escherichia coli |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission.
Findings on AChE Inhibition
In vitro studies revealed that the compound inhibits AChE activity with an IC50 value indicating moderate potency compared to established inhibitors like donepezil. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be explained through SAR studies. Modifications in the phenyl ring and the introduction of halogen atoms have been shown to enhance activity against specific targets.
Key SAR Insights:
- Substituents : The presence of bromine enhances antimicrobial activity.
- Pyrrolidine Ring : Essential for maintaining structural integrity and biological interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4a)
- Structure: Contains a 4-bromobenzyloxy group attached to a phenyl ring and an imidazole-linked ethanone.
- Synthesis : Synthesized via CuBr₂-mediated coupling, yielding 33% .
- Activity : Derivatives of this class show moderate antimicrobial activity .
2-(Butylthio)-1H-benzo[d]imidazole (8)
- Structure : Features a butylthio substituent on benzimidazole.
- Synthesis: Produced by alkylation of 1-(2-mercapto-benzimidazol-1-yl)ethanone with 1-bromobutane, but acetyl group removal limits ethanone retention .
- Activity : Structural simplicity reduces potency compared to pyrrolidine-containing analogues .
Sertaconazole (8i)
- Structure : Contains a benzo[b]thienylmethyl ether and dichlorophenyl groups linked to imidazole.
- Activity : Potent antifungal agent with clinical applications, highlighting the importance of halogenated aryl groups .
Coumarin-Benzimidazole Hybrids
Comparative Analysis (Table 1)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
